An In-depth Technical Guide to N-(3-nitrophenyl)ethanethioamide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to N-(3-nitrophenyl)ethanethioamide: Synthesis, Properties, and Potential Applications
Introduction and Strategic Overview
In the landscape of modern medicinal chemistry, the strategic modification of bioactive scaffolds is paramount to enhancing therapeutic efficacy and overcoming pharmacokinetic challenges. The thioamide functional group, a bioisosteric analogue of the ubiquitous amide bond, has garnered substantial interest for its unique physicochemical properties that can profoundly influence a molecule's biological activity.[1][2][3] Thioamides differ from amides in key aspects: the carbon-sulfur double bond is longer and weaker than a carbonyl, the sulfur atom is more nucleophilic, and the N-H proton is more acidic, making the thioamide a stronger hydrogen bond donor but a weaker acceptor.[1][4] These alterations can lead to improved target affinity, enhanced metabolic stability, and better membrane permeability.[2][5]
Concurrently, the nitroaromatic moiety is a well-established pharmacophore, present in numerous therapeutic agents and recognized for its diverse biological activities, including antimicrobial, antiparasitic, and anticancer effects.[6][7] The electron-withdrawing nature of the nitro group and its capacity to undergo bioreduction are central to its mechanism of action, often inducing oxidative stress within target cells.[6][7]
This guide focuses on N-(3-nitrophenyl)ethanethioamide , a compound that strategically combines these two influential moieties. While its direct precursor, N-(3-nitrophenyl)acetamide, is a known chemical intermediate[8], the corresponding thioamide remains a largely unexplored entity. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a robust framework for its synthesis, characterization, and exploration of its therapeutic potential. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and project its applications based on the established roles of its constituent functional groups.
Chemical Structure and Identification
The foundational step in investigating any compound is the precise definition of its structure and associated identifiers.
IUPAC Name: N-(3-nitrophenyl)ethanethioamide
Synonyms: 3'-Nitrothioacetanilide
Chemical Structure:
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈N₂O₂S | (Calculated) |
| Molecular Weight | 196.23 g/mol | (Calculated) |
| Canonical SMILES | CC(=S)NC1=CC(=CC=C1)[O-] | (Calculated) |
| InChI Key | (Generated upon synthesis and registration) | - |
| CAS Number | (Not assigned) | - |
| Precursor CAS | 122-28-1 (for N-(3-nitrophenyl)acetamide) |[9][10] |
Physicochemical Properties: A Comparative Analysis
Direct experimental data for N-(3-nitrophenyl)ethanethioamide is not extensively available. Therefore, its properties are predicted and inferred by comparison to its well-documented amide analogue, N-(3-nitrophenyl)acetamide (CAS 122-28-1). The substitution of the carbonyl oxygen with sulfur is expected to induce predictable shifts in its physicochemical profile.[11]
Table 2: Physicochemical Properties - Amide vs. Thioamide (Predicted)
| Property | N-(3-nitrophenyl)acetamide (Oxygen Analogue) | N-(3-nitrophenyl)ethanethioamide (Predicted) | Rationale for Prediction |
|---|---|---|---|
| Molecular Weight | 180.16 g/mol [10] | 196.23 g/mol | Substitution of Oxygen (16 amu) with Sulfur (32 amu) |
| Appearance | Beige to brown crystalline powder[8][12] | Expected to be a yellow or orange solid | Thiocarbonyl group often imparts color |
| Melting Point | 155 °C[8] | Likely lower | Weaker intermolecular H-bonding (C=S is a poor H-bond acceptor)[1] |
| LogP (Lipophilicity) | 1.5[8] | > 1.5 | Sulfur increases lipophilicity compared to oxygen[11] |
| Topological Polar Surface Area | 74.9 Ų[8] | (Predicted to be similar) | TPSA calculation treats S and O similarly in many models |
| Hydrogen Bond Donor Count | 1[8] | 1 | N-H group is retained |
| Hydrogen Bond Acceptor Count | 3[8] | (Effectively lower) | C=S is a much weaker H-bond acceptor than C=O[1] |
| Solubility | Soluble in organic solvents, limited in water[12] | Expected to have higher solubility in non-polar solvents and lower in water | Consistent with increased lipophilicity |
Synthesis and Structural Characterization
The most direct and reliable pathway to N-(3-nitrophenyl)ethanethioamide is through the thionation of its corresponding amide precursor, N-(3-nitrophenyl)acetamide. This transformation is a cornerstone of thioamide synthesis.[13] Among various thionating agents, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is widely employed for its efficiency, mild reaction conditions, and tolerance of various functional groups.[14]
Synthetic Workflow Diagram
The following diagram outlines the logical flow from starting material to the purified final product.
Caption: Experimental workflow for the synthesis of N-(3-nitrophenyl)ethanethioamide.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process controls (TLC monitoring) to ensure reaction completion and robust purification steps.
Materials:
-
N-(3-nitrophenyl)acetamide (1.0 eq)
-
Lawesson's Reagent (0.5 - 0.6 eq)[14]
-
Anhydrous Toluene
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(3-nitrophenyl)acetamide (1.0 eq). The system is then flushed with an inert gas (e.g., Nitrogen or Argon). Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen, particularly important as Lawesson's reagent can degrade with water.
-
Reagent Addition: Add anhydrous toluene (approx. 10 mL per gram of amide) via syringe, followed by Lawesson's reagent (0.6 eq).[14] Causality: Using an anhydrous solvent is critical to maintain the reactivity of the thionating agent.[14] Stoichiometry is key; excess Lawesson's reagent can complicate purification.
-
Thionation: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitoring: The reaction progress must be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes. A suitable mobile phase would be 30-40% Ethyl Acetate in Hexanes. Trustworthiness: TLC is a crucial self-validating step. The reaction is deemed complete only upon the full consumption of the starting amide spot and the appearance of a new, typically lower Rf, product spot.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in Ethyl Acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality: The bicarbonate wash neutralizes acidic byproducts from the Lawesson's reagent, preventing them from co-purifying with the product.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield N-(3-nitrophenyl)ethanethioamide.
Methods for Structural Characterization
Confirmation of the final product's identity and purity is non-negotiable and achieved through a combination of spectroscopic techniques.
-
¹H NMR: The proton spectrum is expected to show characteristic signals for the methyl group (a singlet around 2.5-3.0 ppm), and distinct aromatic protons in the 7.5-8.5 ppm range, with splitting patterns indicative of the 1,3-disubstitution. The N-H proton will appear as a broad singlet, typically downfield (>9 ppm).
-
¹³C NMR: The most telling signal will be the thiocarbonyl carbon (C=S), which is expected to appear significantly downfield, often in the 190-210 ppm range. This confirms the success of the thionation.
-
Infrared (IR) Spectroscopy: The spectrum should show the disappearance of the strong amide C=O stretching band (typically ~1660 cm⁻¹) and the appearance of characteristic thioamide bands, including the C=S stretch, which is weaker and occurs at a lower frequency (around 1050-1250 cm⁻¹).[15]
-
Mass Spectrometry (MS): Electron-impact or electrospray ionization MS should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 196.23.[16]
Potential Applications in Drug Discovery
The unique structural features of N-(3-nitrophenyl)ethanethioamide position it as a compelling candidate for investigation in several therapeutic areas.
Conceptual Biological Action Pathway
Many nitroaromatic and thioamide drugs function as prodrugs, requiring metabolic activation to exert their effect. The diagram below conceptualizes this process.
Caption: Conceptual activation pathway for a nitroaromatic thioamide prodrug.
-
Bioisosteric Replacement: The primary application is as a direct bioisostere of N-(3-nitrophenyl)acetamide.[5][11] If the parent amide shows any biological activity, synthesizing the thioamide is a logical next step to potentially enhance potency, alter selectivity, or improve pharmacokinetic properties like metabolic stability and cell permeability.[2][5]
-
Antimicrobial Agent Development: Nitroaromatic compounds are potent antimicrobial agents.[7] The nitro group can be reduced by microbial nitroreductases to generate radical species that are toxic to the cell.[6] N-(3-nitrophenyl)ethanethioamide should be screened against a panel of pathogenic bacteria (e.g., Mycobacterium tuberculosis, Helicobacter pylori) and parasites where this mechanism is prevalent.[7] Ethionamide, an antitubercular drug, is a prominent example of a bioactive thioamide.[11]
-
H₂S-Donating Molecules: Thioamides can act as slow-releasing hydrogen sulfide (H₂S) donors.[11] H₂S is a gasotransmitter with cytoprotective and anti-inflammatory properties. This compound could be investigated for applications in gastrointestinal protection or cardiovascular conditions where controlled H₂S release is beneficial.[11]
-
Metal Chelators: The "soft" sulfur atom in the thioamide group has a high affinity for soft metal ions.[1][11] This property can be exploited in designing chelators to treat metal toxicity or to modulate the activity of metalloenzymes.[11]
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-(3-nitrophenyl)ethanethioamide does not exist, safe handling procedures can be established based on its constituent functional groups and its amide precursor.
-
Hazard Classification (Inferred): Based on the SDS for N-(3-nitrophenyl)acetamide, the compound should be treated as a substance that may cause skin irritation (H315), serious eye irritation (H319), may cause an allergic skin reaction (H317), and may cause respiratory irritation (H335).[17]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.
Conclusion
N-(3-nitrophenyl)ethanethioamide represents a molecule of significant untapped potential for chemical and biological research. By combining the proven bioisosteric advantages of the thioamide group with the potent bioactivity of the nitroaromatic scaffold, it stands as a prime candidate for development in diverse therapeutic areas, most notably as a next-generation antimicrobial agent. The synthetic route via thionation of the corresponding amide is straightforward and robust, making the compound highly accessible for investigation. This guide provides the foundational knowledge—from synthesis and characterization to projected applications and safety—to empower researchers to explore the full scientific value of this promising chemical entity.
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